Crt5 (crt0066051)

Overview

Description

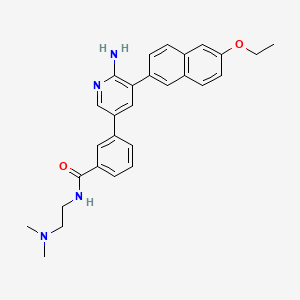

CRT5, also known as CRT0066051, is a pyrazine benzamide compound. It is a potent and selective inhibitor of protein kinase D (PKD) isoforms, specifically PKD1, PKD2, and PKD3. This compound has shown significant effects in reducing vascular endothelial growth factor (VEGF)-induced endothelial cell migration, proliferation, and tubulogenesis .

Scientific Research Applications

CRT5 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the inhibition of protein kinase D isoforms.

Biology: Investigates the role of PKD in cellular processes such as migration, proliferation, and tubulogenesis.

Medicine: Potential therapeutic applications in diseases where PKD plays a critical role, such as cancer and cardiovascular diseases.

Industry: May be used in the development of new drugs targeting PKD-related pathways.

Mechanism of Action

Target of Action

CRT5, also known as CRT0066051 or 3-[6-Amino-5-(6-ethoxy-2-naphthalenyl)-3-pyridinyl]-N-[2-(dimethylamino)ethyl]-benzamide, is a potent and selective inhibitor for all three isoforms of Protein Kinase D (PKD) in endothelial cells treated with Vascular Endothelial Growth Factor (VEGF) . PKD isoforms include PKD1, PKD2, and PKD3 .

Mode of Action

CRT5 interacts with its targets, the PKD isoforms, by inhibiting their activity . This inhibition is significant, with IC50 values of 1, 2, and 1.5 nM for PKD1, PKD2, and PKD3, respectively . The compound’s interaction with these targets results in a decrease in VEGF-induced endothelial migration, proliferation, and tubulogenesis .

Biochemical Pathways

The inhibition of PKD by CRT5 affects several biochemical pathways. PKD plays a crucial role in diverse cellular functions, including proliferation, cellular trafficking, survival, and regulation of transcription . The inhibition of PKD by CRT5 leads to a decrease in VEGF-induced endothelial migration, proliferation, and tubulogenesis .

Result of Action

The molecular and cellular effects of CRT5’s action are primarily seen in its inhibition of PKD and the subsequent decrease in VEGF-induced endothelial migration, proliferation, and tubulogenesis . This suggests that CRT5 could have potential therapeutic applications in conditions where these processes are dysregulated, such as in certain types of cancer .

Future Directions

Research on the biological function, small molecule inhibition, and disease relevance of the three known isoforms of PKD has entered a mature development stage . The medicinal chemistry that provided a structurally diverse set of mainly active site inhibitors, which, for a brief time period, moved through preclinical development stages but have yet to be tested in clinical trials . In addition to cancer, other unresolved medical needs in cardiovascular, inflammatory, and metabolic diseases would benefit from a renewed focus on potent and selective PKD modulators .

Biochemical Analysis

Biochemical Properties

CRT5 interacts with all three isoforms of PKD in endothelial cells treated with VEGF . The IC50 values for PKD1, PKD2, and PKD3 are 1, 2, and 1.5 nM, respectively . This indicates that CRT5 has a high affinity for these enzymes and can effectively inhibit their activity.

Cellular Effects

CRT5 has significant effects on various cellular processes. It decreases VEGF-induced endothelial migration, proliferation, and tubulogenesis . This suggests that CRT5 can influence cell function by modulating the activity of PKD enzymes, which play a crucial role in these cellular processes.

Molecular Mechanism

The molecular mechanism of action of CRT5 involves its binding to PKD enzymes, thereby inhibiting their activity . This inhibition can lead to decreased phosphorylation of various substrates of PKD, such as histone deacetylase 5, cAMP-response-element-binding protein, and heat-shock protein 27 .

Temporal Effects in Laboratory Settings

The effects of CRT5 on cellular function have been observed over time in laboratory settings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CRT5 involves the formation of the pyrazine benzamide core. The typical synthetic route includes the following steps:

Formation of Pyrazine Core: Starting with a suitable pyrazine precursor, the core structure is formed through cyclization reactions.

Benzamide Formation: The pyrazine core is then functionalized to introduce the benzamide group. This step often involves amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of CRT5 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

CRT5 undergoes various chemical reactions, including:

Oxidation: CRT5 can be oxidized under specific conditions, potentially altering its activity or stability.

Reduction: Reduction reactions can modify the functional groups on CRT5, impacting its inhibitory properties.

Substitution: Substitution reactions can be used to modify the pyrazine or benzamide moieties, potentially leading to derivatives with different biological activities.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation reagents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

CRT0066101: Another PKD inhibitor with a similar structure but different potency and selectivity.

CID755673: A non-competitive inhibitor of PKD with distinct binding properties.

BPKDi: A selective inhibitor of PKD1 with a different chemical scaffold.

Uniqueness of CRT5

CRT5 is unique due to its high potency and selectivity for all three PKD isoforms. Its ability to inhibit VEGF-induced endothelial cell functions makes it a valuable tool in research and potential therapeutic applications .

If you have any specific questions or need further details, feel free to ask!

Properties

IUPAC Name |

3-[6-amino-5-(6-ethoxynaphthalen-2-yl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O2/c1-4-34-25-11-10-20-14-22(9-8-21(20)16-25)26-17-24(18-31-27(26)29)19-6-5-7-23(15-19)28(33)30-12-13-32(2)3/h5-11,14-18H,4,12-13H2,1-3H3,(H2,29,31)(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDRAUPLGHAFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)C3=C(N=CC(=C3)C4=CC(=CC=C4)C(=O)NCCN(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

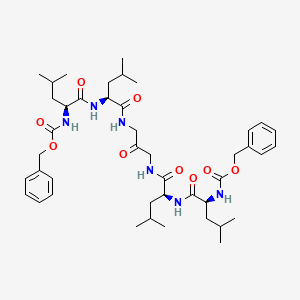

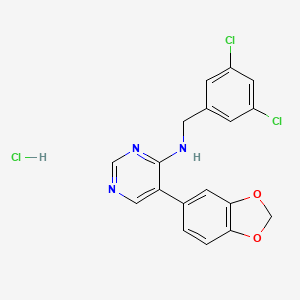

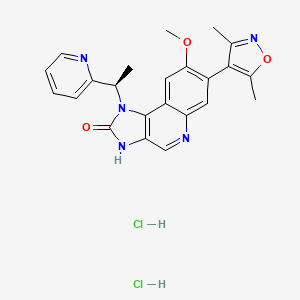

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B560305.png)

![[2-(Methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B560306.png)

![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)

![(1S,2R)-2-[[(1S)-1-[(1,3-dioxo-2-isoindolyl)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B560322.png)